Ethyl 4-Amino-3-fluorobenzoate
Overview
Description
Ethyl 4-Amino-3-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine substituents are positioned on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-3-fluorobenzoate can be achieved through several methods. One common approach involves the nitration of ethyl 3-fluorobenzoate, followed by reduction to obtain the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Amino-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution Reactions: Formation of substituted benzoates with different functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Conversion of nitro groups to amino groups.
Scientific Research Applications
Ethyl 4-Amino-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-3-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Ethyl 4-Amino-3-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 4-Amino-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
Ethyl 4-Amino-3-methylbenzoate: Contains a methyl group instead of fluorine, leading to different chemical properties and uses.
Ethyl 4-Amino-3-nitrobenzoate:
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased stability and altered electronic characteristics, making it distinct from its analogs and valuable in specific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-amino-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGMDXDPJKEDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608470 | |
Record name | Ethyl 4-amino-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-12-8 | |
Record name | Ethyl 4-amino-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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